4-(3-Azidopropyl)-1,4-oxazepane
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Overview
Description
4-(3-Azidopropyl)-1,4-oxazepane is a chemical compound that belongs to the class of azides and oxazepanes Azides are known for their high reactivity, particularly in click chemistry, while oxazepanes are seven-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-1,4-oxazepane typically involves the reaction of 1,4-oxazepane with 3-azidopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropyl)-1,4-oxazepane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts are often used in click chemistry to facilitate the cycloaddition reaction.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
4-(3-Azidopropyl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.
Biology: Utilized in the synthesis of bioconjugates for labeling and imaging studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable triazole linkages.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropyl)-1,4-oxazepane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This makes the compound useful in bioconjugation and labeling studies, where it can selectively react with target molecules without interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: An aminosilane used in surface functionalization and silanization.
Octakis(3-azidopropyl)octasilsesquioxane: A multifunctional azide used in the synthesis of advanced materials.
Uniqueness
4-(3-Azidopropyl)-1,4-oxazepane is unique due to its combination of an azide group and an oxazepane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in synthesis, materials science, and bioconjugation.
Properties
IUPAC Name |
4-(3-azidopropyl)-1,4-oxazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c9-11-10-3-1-4-12-5-2-7-13-8-6-12/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSSFZTIQWMSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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